2-Oxothiazolidine-4-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H4NO3S- |
|---|---|
Molecular Weight |
146.15 g/mol |
IUPAC Name |
2-oxo-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C4H5NO3S/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7)/p-1 |
InChI Key |
BMLMGCPTLHPWPY-UHFFFAOYSA-M |
Canonical SMILES |
C1C(NC(=O)S1)C(=O)[O-] |
Synonyms |
2-oxo-4-thiazolidine carboxylic acid 2-oxothiazolidine-4-carboxylate 2-oxothiazolidine-4-carboxylic acid 2-oxothiazolidine-4-carboxylic acid, (R)-isomer 2-oxothiazolidine-4-carboxylic acid, (S)-isomer L-2-OTZD-4-CXA L-2-oxothiazolidine-4-carboxylate oxothiazolidinecarboxylic acid Procysteine |
Origin of Product |
United States |
Synthesis and Structural Considerations in Academic Research
Synthetic Methodologies for 2-Oxothiazolidine-4-carboxylate
The preparation of OTC has been a subject of chemical research, aiming for safer and more efficient production methods.
Initial methods for synthesizing L-2-oxothiazolidine-4-carboxylic acid involved hazardous reagents. Subsequent research has focused on developing safer and more efficient pathways. An improved, less hazardous synthesis was developed that avoids the use of phosgene (B1210022) by employing phenyl chloroformate. nih.gov This method was noted for producing excellent yields. nih.gov
A more recent patented process outlines a scalable method starting from L-cysteine hydrochloride. google.com This industrial process involves reacting L-cysteine hydrochloride in an alkaline solution, followed by cyclization, acidification, and purification steps including vacuum concentration and recrystallization. google.com This method can achieve a reaction conversion rate of over 50% and results in a final product with a purity exceeding 99%. google.com The reaction is carried out under mild conditions and avoids pungent odors, making it suitable for larger-scale production. google.com
A general approach for forming the thiazolidine (B150603) ring involves the condensation of L-cysteine with an aldehyde or a related carbonyl compound. researchgate.net
Table 1: Overview of Selected Synthesis Methods for L-2-Oxothiazolidine-4-carboxylate
| Starting Material | Key Reagents/Conditions | Reported Advantages |
|---|---|---|
| L-Cysteine | Phenyl chloroformate | Avoids use of hazardous phosgene nih.gov |
Isotopically labeled OTC is a critical tool for investigating its metabolism and its role in glutathione (B108866) synthesis.
Sulfur-35 ([³⁵S]OTZ): Research from as early as 1984 noted that the improved, phosgene-free synthesis pathway for OTC is readily adaptable for preparing a ³⁵S-labeled product. nih.gov Subsequently, [³⁵S]OTC was used in studies with isolated rat hepatocytes to measure its uptake and metabolic conversion to cysteine and glutathione, comparing it with ³⁵S-labeled cysteine and N-acetylcysteine.
Carbon-13 ([¹³C]OTZ): More recently, L-2-[¹³C]oxothiazolidine-4-carboxylic acid has been synthesized and used as a non-invasive probe in human studies. drugbank.commdpi.com In this compound, the carbon atom released as CO₂ during the enzymatic conversion of OTC to cysteine by 5-oxoprolinase is replaced with a ¹³C isotope. drugbank.commdpi.com By measuring the amount of ¹³CO₂ in expired breath after administration, researchers can indirectly assess the rate of OTC hydrolysis and, consequently, the body's capacity to synthesize glutathione. drugbank.commdpi.com This labeled analog has been instrumental in studying precursor mobilization for glutathione synthesis, particularly under conditions of depleted glutathione stores. drugbank.commdpi.com
Derivatives and Structural Analogs for Mechanistic Investigations
To explore the structure-activity relationship and the precise mechanisms of action, various derivatives and analogs of OTC have been synthesized and studied.
Modifications to the core OTC structure have been made to investigate how changes affect its biological activity. Research has explored the synthesis of various thiazolidine derivatives to understand their potential as therapeutic agents.
One area of investigation involves substitutions at the C5 position of the thiazolidine ring. For example, a series of C5-substituted 4-phenylimino-thiazolidin-2-ones were prepared through Knoevenagel condensation, nitrosation, and azo coupling reactions to evaluate their anti-inflammatory properties. biointerfaceresearch.com Another study focused on the reaction of (R)-cysteine with various aromatic aldehydes in acidified methanol (B129727) to produce diastereomeric mixtures of 2-(aryl substituted) thiazolidine-4-carboxylic acids. researchgate.net These derivatives were then reacted with phenyl isothiocyanate to yield corresponding thiohydantoins, allowing for detailed structural and stereochemical analysis. researchgate.net
Furthermore, research into 2,4-dioxothiazolidine-5-acetic acid, a related thiazolidine derivative, highlights how structural modifications are used to explore a wide spectrum of pharmacological activities. nih.gov These studies into related thiazolidinones provide a framework for understanding how derivatives of the core structure can be created for mechanistic and therapeutic investigation. nih.govnih.gov
To understand the unique properties of OTC, it is often compared with other cysteine pro-drugs, most notably N-acetylcysteine (NAC).
Both OTC and NAC are recognized as effective precursors of cysteine, the rate-limiting amino acid for the synthesis of the crucial endogenous antioxidant, glutathione (GSH). mdpi.comnih.gov Upon entering the cell, OTC is metabolized by the enzyme 5-oxoprolinase to release cysteine. nih.gov Studies in human peritoneal mesothelial cells showed that both compounds augmented the level of intracellular glutathione. arvojournals.org However, the study noted that OTC had a milder but more stable and sustained effect compared to NAC. arvojournals.org
Metabolic studies in isolated rat hepatocytes revealed further differences. While cysteine itself was utilized more rapidly for producing sulfate (B86663) and taurine (B1682933), a higher percentage of the metabolized NAC and OTC was directed towards glutathione synthesis. nih.gov The utilization of OTC appeared to be limited by a slower rate of uptake and intracellular conversion to cysteine compared to NAC. nih.gov Despite a lower rate of accumulation, glutathione production accounted for a significant portion (78%) of the measured OTC metabolism. nih.gov This suggests a preferential channeling of cysteine derived from these prodrugs towards GSH synthesis. nih.gov
In animal models of myocardial infarction, both OTC and NAC have been cited for their ability to increase endogenous GSH and abate oxidative stress. mdpi.com These comparative studies are essential for elucidating the distinct metabolic fates and efficiencies of different cysteine donors, providing a clearer picture of their mechanistic advantages in various biological contexts.
Metabolic Pathways and Enzymatic Interactions
5-Oxoprolinase-Mediated Metabolism of 2-Oxothiazolidine-4-carboxylate
The primary metabolic fate of this compound involves its enzymatic conversion by 5-oxoprolinase. This enzyme, typically involved in the hydrolysis of 5-oxo-L-proline to L-glutamate, recognizes OTC as a substrate, initiating a cascade that ultimately liberates cysteine within the cell.
Role of 5-Oxoprolinase in Cysteine Generation from this compound
L-2-oxothiazolidine-4-carboxylate is effectively a prodrug of cysteine. researchgate.netnih.gov Upon entering the cell, it is acted upon by the intracellular enzyme 5-oxoprolinase. nih.govnih.gov This enzymatic action converts OTC into cysteine, which is the rate-limiting amino acid for the synthesis of glutathione (B108866). researchgate.netmdpi.com By providing a direct intracellular source of cysteine, OTC bypasses the typical cellular uptake mechanisms for cysteine and can effectively increase the synthesis of GSH, a vital intracellular antioxidant. researchgate.netnih.gov This process has been shown to be beneficial in replenishing depleted glutathione stores. researchgate.net
Enzymatic Conversion Mechanisms and Kinetics
The conversion of this compound to cysteine is a multi-step intracellular process. The initial and rate-limiting step is the ATP-dependent opening of the thiazolidine (B150603) ring, catalyzed by 5-oxo-L-prolinase, to form S-carboxy-cysteine. google.com This intermediate is then decarboxylated to yield L-cysteine. google.com
The pharmacokinetics of OTC metabolism have been described by Michaelis-Menten kinetics, indicating a saturable enzymatic process. nih.gov Studies in healthy volunteers have shown that at plasma concentrations of OTC equal to the Michaelis constant (Km), approximately 84% of the administered OTC is converted to total cysteine. nih.gov This highlights the efficiency of this enzymatic conversion.
Substrate Affinity and Specificity of 5-Oxoprolinase for this compound
5-Oxoprolinase exhibits a notable affinity for L-2-oxothiazolidine-4-carboxylate, treating it as an analog of its natural substrate, 5-oxo-L-proline. researchgate.net The enzyme catalyzes the hydrolysis of the cyclic structure of OTC, a reaction that is coupled with the cleavage of ATP to ADP and inorganic phosphate. While the primary substrate is 5-oxo-L-proline, the ability of 5-oxoprolinase to process OTC demonstrates a degree of substrate promiscuity that is physiologically significant for the delivery of cysteine.
Inter-species Differences in 5-Oxoprolinase Activity Relevant to Research Models
While 5-oxoprolinase is a ubiquitous intracellular enzyme, its expression and activity can vary between different species and even between different tissues within the same organism. nih.govmdpi.com For instance, research on murine models has been instrumental in understanding the effects of OTC. In mice with a deficiency in γ-glutamyl transpeptidase (γ-GT), oral supplementation with OTC led to a partial restoration of liver GSH content and significant improvements in growth and physical appearance. nih.gov However, it has been noted that in rats with isoproterenol-induced myocardial infarction, the expected increase in myocardial GSH following OTC treatment was not significant, which may be attributed to a reduction in 5-oxoprolinase expression during heart failure. mdpi.com Such differences are critical considerations when extrapolating findings from animal models to human physiology.
Integration into the γ-Glutamyl Cycle
The metabolism of this compound is directly integrated into the γ-glutamyl cycle, a fundamental pathway for glutathione synthesis and degradation.
Influence on γ-Glutamylcysteine Synthetase Activity
This compound (OTC) primarily influences the glutathione (GSH) synthesis pathway by acting as an intracellular prodrug of L-cysteine. physiology.orgresearchgate.netmdpi.com The synthesis of GSH is a two-step enzymatic process. The first and rate-limiting step is catalyzed by γ-glutamylcysteine synthetase (GCS), which combines glutamate (B1630785) and cysteine to form γ-glutamylcysteine. nih.gov The availability of cysteine is the crucial limiting factor for this reaction. nih.gov By being converted into L-cysteine within the cell by the enzyme 5-oxoprolinase, OTC effectively increases the intracellular pool of this essential amino acid, thereby supporting and stimulating the synthesis of GSH. physiology.orgnih.gov
While OTC's main role is to supply the substrate for GCS, research has shown it can also influence the expression of the enzyme itself, particularly under conditions of cellular stress. In a study involving human aortic vascular smooth muscle cells (VSMCs), culturing the cells in a calcifying medium induced a state of oxidative stress. herts.ac.uknih.gov This condition led to a significant 90% reduction in GSH levels, which was associated with a corresponding decline in the protein expression of both γ-glutamylcysteine synthetase and GSH synthetase (the second enzyme in the pathway). herts.ac.uknih.gov
However, the treatment of these calcifying cells with OTC not only prevented the steep decline in GSH but also blocked the reduction in the expression of γ-glutamylcysteine synthetase. herts.ac.uknih.gov This finding suggests that under stress conditions that would typically suppress the GSH synthesis machinery, OTC helps maintain the expression of the key rate-limiting enzyme, ensuring the capacity for GSH production is preserved.
Research Findings on VSMC Response to this compound
The following table summarizes the observed effects on key components of the glutathione synthesis pathway in human aortic vascular smooth muscle cells under different culture conditions as reported by Patel, et al. (2020).
| Parameter | Basal Medium | Calcifying Medium | Calcifying Medium + OTC |
| Glutathione (GSH) Levels | Normal | Significantly Reduced (by 90%) | Decline Prevented |
| γ-Glutamylcysteine Synthetase Expression | Normal | Reduced | Reduction Blocked |
| Glutathione Synthetase Expression | Normal | Reduced | Reduction Blocked |
| Cellular State | Normal | Oxidative Stress, Pro-calcification | Inhibition of Calcification |
This table is based on findings from research on human aortic vascular smooth muscle cells. herts.ac.uknih.gov
Cellular and Organismal Biochemical Mechanisms
Modulation of Intracellular Glutathione (B108866) Homeostasis
2-Oxothiazolidine-4-carboxylate is a cysteine prodrug, meaning it is a precursor that is converted into the amino acid cysteine within the cell. nih.govnih.govmdpi.comnih.gov This characteristic is central to its ability to influence the levels of glutathione, a critical antioxidant.
Mechanisms of Glutathione Repletion through this compound
The primary mechanism by which this compound replenishes glutathione is by providing a steady supply of intracellular cysteine. nih.govnih.gov Cysteine is the rate-limiting amino acid in the synthesis of glutathione (GSH). nih.govmdpi.com Once inside the cell, OTC is acted upon by the enzyme 5-oxo-L-prolinase, which converts it into cysteine. nih.govnih.gov This bypasses the normal cellular uptake of cysteine, which can be a limiting factor in glutathione production. By increasing the availability of this crucial building block, OTC effectively boosts the synthesis of glutathione. nih.govnih.gov This makes it a more effective agent for increasing tissue cysteine and GSH levels compared to other precursors like N-acetylcysteine (NAC). nih.gov
The stability of OTC in plasma and its efficient transport into cells further contribute to its efficacy as a glutathione-repleting agent. nih.gov This allows for a sustained increase in intracellular cysteine, leading to a corresponding rise in glutathione levels. This enhanced glutathione synthesis is crucial for protecting cells from damage caused by oxidative stress. nih.govnih.gov
Impact on Reduced Glutathione (GSH) and Oxidized Glutathione (GSSG) Pools
Studies have demonstrated that treatment with this compound leads to a significant increase in the pool of reduced glutathione (GSH), the active antioxidant form. nih.govnih.gov For instance, in diaphragm muscle fiber bundles, incubation with OTC resulted in an increase in muscle GSH content after one hour. nih.gov
Conversely, OTC has been shown to decrease the levels of oxidized glutathione (GSSG). nih.gov This shift in the GSH/GSSG ratio towards the reduced form is a key indicator of a more favorable cellular redox state. A lower GSSG/GSH ratio signifies reduced oxidative stress and a greater capacity for the cell to neutralize reactive oxygen species. nih.gov
Effects on Total Glutathione Content
The administration of this compound has been shown to elevate the total glutathione concentration in various tissues and whole blood. nih.govmdpi.com A study involving peritoneal dialysis patients demonstrated a significant rise in whole-blood glutathione levels after 7 and 14 days of OTC treatment. nih.gov Similarly, research on isoproterenol-induced myocardial infarction in rats showed that OTC treatment helped to counteract the decrease in total reduced glutathione levels in heart tissue. mdpi.com
| Study Population/Model | Treatment Group | Baseline Glutathione (Mean ± SD) | Glutathione after 7 Days (Mean ± SD) | Glutathione after 14 Days (Mean ± SD) |
| Peritoneal Dialysis Patients | OTC | 544 ± 139 µmol/L | 594 ± 129 µmol/L | 620 ± 108 µmol/L |
This table presents data on whole-blood glutathione concentrations in peritoneal dialysis patients treated with this compound (OTC), showing a significant increase over a two-week period. nih.gov
Redox Regulation and Antioxidant Defense Systems
The influence of this compound extends beyond glutathione to the broader landscape of cellular redox regulation and the activation of key antioxidant enzymes.
Influence on Cellular Redox Status
The cellular redox state, which is the balance between oxidizing and reducing equivalents, is crucial for normal cellular function. numberanalytics.comnih.gov An imbalance leaning towards oxidation leads to oxidative stress, a condition implicated in numerous diseases. numberanalytics.com By increasing the levels of GSH, a major intracellular antioxidant, this compound directly contributes to a more reduced cellular environment, thereby mitigating oxidative stress. nih.govnih.gov
The equilibrium between reduced and oxidized sulfhydryl groups, particularly the GSH/GSSG and cysteine/cystine ratios, defines the cellular redox state. nih.gov A chronic deficit in the GSH/GSSG ratio is a reliable indicator of oxidative stress. nih.gov OTC's ability to elevate GSH and decrease GSSG directly improves this ratio, enhancing the cell's antioxidant capacity. nih.gov
Activation of Antioxidant Enzymes (e.g., Superoxide (B77818) Dismutase, Catalase, Glutathione Peroxidase)
Beyond its role in glutathione synthesis, this compound has been observed to positively influence the activity of several key antioxidant enzymes. In a study on isoproterenol-induced myocardial infarction in rats, OTC treatment led to increased activity of superoxide dismutase (SOD) and catalase (CAT) in the heart tissue. mdpi.com These enzymes are critical for detoxifying harmful reactive oxygen species. SOD converts superoxide radicals into hydrogen peroxide, which is then broken down into water and oxygen by catalase.
The study also noted that OTC treatment influenced the activity of glutathione peroxidase (GPx), another crucial enzyme in the antioxidant defense system that utilizes glutathione to reduce hydrogen peroxide and lipid hydroperoxides. mdpi.com
| Experimental Group | Superoxide Dismutase (SOD) Activity | Catalase (CAT) Activity | Glutathione Peroxidase (GPx) Activity |
| ISO-injected rats | Lower activity | Lower activity | Lower activity |
| ISO + OTC-treated rats | Increased activity compared to ISO group | Increased activity compared to ISO group | Influenced activity |
This table summarizes the effects of this compound (OTC) on the activity of key antioxidant enzymes in the heart tissue of rats with isoproterenol (B85558) (ISO)-induced myocardial infarction. The data indicates that OTC treatment helped to restore the activity of these enzymes. mdpi.com
Interactions with Reactive Oxygen Species (ROS) Generation and Scavenging
This compound fundamentally influences the cellular redox state by bolstering the glutathione system. Upon entering the cell, OTC is converted to cysteine by the enzyme 5-oxo-L-prolinase. Cysteine is the rate-limiting amino acid for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant. nih.govnih.gov By providing a stable source of cysteine, OTC effectively increases cellular GSH levels, thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS). nih.govnih.gov
In conditions of oxidative stress, such as those induced by allergens, toxins like cisplatin (B142131), or ischemia, there is an overproduction of ROS. nih.govmirandagrounds.com Studies have demonstrated that administration of OTC leads to a significant reduction in ROS production. nih.gov This effect is largely attributed to the increased availability of GSH, which directly scavenges free radicals and acts as a cofactor for enzymes like glutathione peroxidase in detoxifying harmful peroxides. nih.gov Furthermore, research in models of isoproterenol-induced myocardial infarction has shown that OTC treatment not only inhibits oxidative damage and lipid peroxidation but also increases the activity of key antioxidant enzymes, including superoxide dismutase and catalase. mdpi.comnih.gov This dual action of replenishing a primary non-enzymatic antioxidant (GSH) and boosting enzymatic defenses highlights OTC's comprehensive role in mitigating ROS-induced cellular damage.
Regulation of Protein Thiol Oxidation
The thiol (-SH) groups on cysteine residues within proteins are crucial for their structure and function and are particularly susceptible to oxidation by ROS. Such oxidation can lead to dysfunctional enzymes, altered protein conformation, and disruption of cellular signaling. Fatiguing exercise and hyperthermia are conditions known to promote the oxidation of intracellular thiols, contributing to cellular dysfunction. nih.govmirandagrounds.com
OTC plays a protective role by maintaining a reduced intracellular environment through the upregulation of GSH synthesis. nih.gov GSH can directly protect protein sulfhydryl groups from oxidation and can also participate in the reduction of oxidized protein thiols, a process known as deglutathionylation. Research on skeletal muscle fatigue has shown that interventions that oppose or reverse thiol oxidation can inhibit fatigue. mirandagrounds.com In one study, OTC treatment was found to reduce the thiol oxidation of several contractile and non-contractile proteins in dystrophic muscle, including alpha-actin, tropomyosin, and myosins. mirandagrounds.com This demonstrates a direct link between OTC's ability to bolster the GSH pool and its capacity to protect critical proteins from oxidative modification, thereby preserving their function.
Anti-inflammatory Cellular Mechanisms
Beyond its direct antioxidant effects, this compound exhibits significant anti-inflammatory properties by modulating key signaling pathways and the expression of inflammatory mediators.
Inhibition of NF-κB Activation Pathways
Nuclear factor-κB (NF-κB) is a master transcriptional regulator of inflammation. Under normal conditions, it is held inactive in the cytoplasm. However, in response to oxidative stress and inflammatory signals, NF-κB is activated and translocates to the nucleus, where it drives the expression of numerous pro-inflammatory genes, including cytokines and cell adhesion molecules. nih.govmdpi.com
Multiple studies have confirmed that OTC can effectively inhibit the activation of NF-κB. In a murine model of allergic airway disease, OTC treatment inhibited the allergen-induced activation of NF-κB. In models of cisplatin-induced renal injury and isoproterenol-induced myocardial infarction, OTC administration significantly reduced the translocation of the p65 subunit of NF-κB into the nucleus. nih.govmdpi.com This inhibitory effect is closely linked to OTC's ability to reduce ROS levels, as oxidative stress is a primary trigger for NF-κB activation. nih.govmdpi.com By suppressing this central inflammatory pathway, OTC can broadly attenuate the downstream inflammatory cascade.
Modulation of Inflammatory Cytokine Expression (e.g., IL-6, Ccl2)
The activation of NF-κB leads to the production of pro-inflammatory cytokines that propagate and amplify the inflammatory response. Interleukin-6 (IL-6) and Chemokine (C-C motif) ligand 2 (Ccl2), also known as Monocyte Chemoattractant Protein-1 (MCP-1), are two such mediators critically involved in various inflammatory conditions.
Research focused on retinal pigment epithelial (RPE) cells, which are central to the pathogenesis of age-related macular degeneration, has provided clear evidence of OTC's modulatory effects. In RPE cells stimulated with the pro-inflammatory cytokine TNF-α, treatment with OTC significantly inhibited both the mRNA expression and the protein secretion of IL-6 and Ccl2. nih.govarvojournals.org This effect was potent, with one study reporting a 67% and 70% inhibition of IL-6 and Ccl2 secretion, respectively. arvojournals.org These findings underscore OTC's ability to quell the inflammatory environment by directly suppressing the output of key signaling molecules.
| Treatment Condition | Target Molecule | Outcome | Percentage Inhibition | Reference |
| TNF-α-stimulated ARPE-19 cells + OTC | IL-6 | Significant inhibition of expression and secretion | 67% (secretion) | arvojournals.org |
| TNF-α-stimulated ARPE-19 cells + OTC | Ccl2 (MCP-1) | Significant inhibition of expression and secretion | 70% (secretion) | arvojournals.org |
Effects on Cell Adhesion Molecules (e.g., ICAM-1, MCP-1)
The recruitment of leukocytes from the bloodstream into tissues is a hallmark of inflammation and is mediated by cell adhesion molecules expressed on the surface of endothelial cells. Intercellular Adhesion Molecule-1 (ICAM-1) and Monocyte Chemoattractant Protein-1 (MCP-1/Ccl2) are pivotal in this process. The expression of these molecules is often upregulated by the NF-κB pathway.
Studies investigating cisplatin-induced nephrotoxicity, a condition characterized by significant oxidative stress and inflammation, have highlighted the effects of OTC on these molecules. Administration of OTC in this model resulted in a significant reduction in the expression of both ICAM-1 and MCP-1 in renal tissue. nih.gov This reduction in adhesion molecules was associated with decreased infiltration of macrophages into the tissue, demonstrating a functional consequence of OTC's anti-inflammatory action. nih.gov By downregulating these critical gatekeepers of immune cell trafficking, OTC helps to limit the extent of inflammatory infiltration and subsequent tissue damage.
| Experimental Model | Treatment | Target Molecule | Effect | Reference |
| Cisplatin-induced renal injury | OTC | ICAM-1 | Significant reduction in expression | nih.gov |
| Cisplatin-induced renal injury | OTC | MCP-1 | Significant reduction in expression | nih.gov |
| TNF-α-stimulated RPE cells | OTC | Ccl2 (MCP-1) | Significant reduction in expression and secretion | nih.govarvojournals.org |
Transport and Distribution in Biological Systems
Cellular Uptake Mechanisms of 2-Oxothiazolidine-4-carboxylate
The entry of this compound into the cellular environment is a critical first step for its subsequent metabolic conversion to cysteine. This process is facilitated by both specific protein transporters and the inherent permeability of the compound.
The primary mechanism for the cellular uptake of this compound is through the sodium-coupled monocarboxylate transporter 1 (SMCT1), which is encoded by the SLC5A8 gene. nih.govresearchgate.netarvojournals.org Research has definitively identified OTC as a transportable substrate for SLC5A8. nih.govarvojournals.orgnih.gov This transport is an active, electrogenic process dependent on a sodium gradient. nih.govnih.govuniprot.org
Studies using Xenopus laevis oocytes that were engineered to express human SLC5A8 demonstrated that the presence of OTC induced sodium-dependent inward currents, which is a direct measure of transport activity. nih.govnih.gov The transport of OTC via SLC5A8 is a saturable process, indicating a finite number of transporters on the cell surface. nih.govnih.gov The affinity of the transporter for OTC, represented by the Michaelis constant (Kt), has been determined, along with the stoichiometry of sodium ions involved in the transport process. nih.govarvojournals.orgnih.gov The process is also susceptible to inhibition by blockers of SLC5A8, such as ibuprofen. nih.govnih.gov
The physiological importance of this transporter is highlighted in studies with retinal pigment epithelial (RPE) cells. In these cells, the ability of OTC to augment glutathione (B108866) levels and protect against oxidative stress is abolished in cells from mice lacking the Slc5a8 gene. nih.govarvojournals.orgnih.gov This demonstrates that transport via SLC5A8 is obligatory for OTC to exert its protective effects in this cell type. nih.govarvojournals.orgnih.gov
| Parameter | Value | Source |
| Transporter | SLC5A8 (SMCT1) | nih.govarvojournals.orgnih.gov |
| Transport Affinity (Kt) | 104 ± 3 µM | nih.govnih.gov |
| Sodium Stoichiometry (Hill Coefficient) | 1.9 ± 0.1 | nih.govnih.gov |
| Inhibitor | Ibuprofen (IC50 = 17 ± 1 µM) | nih.govnih.gov |
| This interactive table summarizes the kinetic parameters of this compound transport via the SLC5A8 transporter as determined in heterologous expression systems. |
Beyond carrier-mediated transport, this compound is characterized as having high membrane permeability. mdpi.com This intrinsic property allows it to pass through cellular membranes to some extent, contributing to its good systemic bioavailability. mdpi.com Upon entering the cell, either via transporters or direct permeation, it is acted upon by the enzyme 5-oxo-L-prolinase. nih.govnih.gov This enzyme converts OTC into cysteine, which is then available for the synthesis of glutathione. nih.govnih.gov
Tissue-Specific Distribution and Metabolism in Research Models
Following its absorption, this compound is distributed to various tissues where it undergoes metabolism, leading to tissue-specific effects on glutathione levels.
The liver is a primary site for the metabolism of this compound. Administration of OTC to research models, particularly those with depleted hepatic glutathione, leads to a significant restoration of normal glutathione levels. nih.gov The mechanism involves the enzyme 5-oxo-L-prolinase, which is present in the liver. nih.gov This enzyme recognizes OTC as a substrate, catalyzing its conversion to cysteine in an ATP-dependent reaction. nih.gov This effectively serves as an intracellular delivery system for cysteine, which is the rate-limiting amino acid for the synthesis of glutathione. mdpi.comnih.gov Consequently, OTC has been shown to protect against liver injury in rat models of chronic ethanol (B145695) exposure by maintaining glutathione stores. nih.gov
| Research Model | Finding | Implication | Source |
| Mice with depleted hepatic glutathione | Administration of OTC restored normal hepatic glutathione levels. | OTC acts as an effective intracellular cysteine delivery system for glutathione synthesis in the liver. | nih.gov |
| Rats with chronic enteral ethanol exposure | Dietary OTC protected against alcohol-induced liver injury. | Maintaining glutathione levels via OTC is protective for the liver. | nih.gov |
| This interactive table presents key findings on the hepatic metabolism of this compound and its effect on glutathione formation. |
However, a continuous infusion of OTC over a 20-hour period resulted in a much higher incorporation of the label into glutathione, as well as into other molecules like taurine (B1682933) and hypotaurine. nih.gov Despite this, even the prolonged infusion failed to increase the total concentration of brain glutathione. nih.gov In contrast, an earlier study reported that subcutaneous administration of OTC did cause an increase in the total glutathione concentration in the brains of treated rats. nih.gov These findings suggest that while OTC can cross into the brain, its efficacy in modulating brain glutathione levels may depend on the method and duration of administration. nih.gov
The effects of this compound have been examined in skeletal muscle, particularly in the context of fatigue. nih.govnih.govphysiology.org In in vitro studies using diaphragm muscle from mice, incubation with OTC was shown to modulate the muscle's glutathione pool. nih.govphysiology.orgsigmaaldrich.com A one-hour incubation period with OTC resulted in an increase in the content of reduced glutathione (GSH). nih.govnih.gov
This modulation of glutathione levels was associated with improved muscle function. Treatment with OTC slowed the rate of force decline during repetitive stimulation, indicating a delay in the onset of fatigue. nih.govnih.govphysiology.org These results show that OTC is taken up by skeletal muscle cells and influences the intracellular redox state by supporting the glutathione system, thereby opposing fatigue under specific experimental conditions. nih.govphysiology.org
Renal Tissue Effects
Research has extensively investigated the protective role of this compound (OTC) in the context of chemically-induced kidney damage, particularly nephrotoxicity caused by the chemotherapeutic agent cisplatin (B142131). nih.govnih.gov Oxidative stress and inflammation are known to be central to the pathogenesis of cisplatin-induced renal injury. nih.govoup.com Studies demonstrate that OTC can significantly mitigate this damage through its antioxidant and anti-inflammatory properties. nih.govoup.com
In animal models, administration of OTC alongside cisplatin has been shown to ameliorate renal damage. nih.govnih.gov The mechanism involves reducing the generation of reactive oxygen species (ROS), which in turn suppresses the activation of nuclear factor-kappaB (NF-κB), a key regulator of inflammation. nih.govoup.com This suppression leads to a decreased expression of inflammatory mediators such as intercellular adhesion molecule-1 (ICAM-1) and monocyte chemoattractant protein-1 (MCP-1), and reduces the infiltration of macrophages into the renal tissue. nih.govoup.com
Studies in rats with cisplatin-induced nephrotoxicity showed that OTC treatment significantly mitigated key biochemical and histopathological markers of kidney damage. nih.govelsevierpure.com For instance, cisplatin treatment led to a substantial increase in serum urea (B33335) and creatinine (B1669602) levels, alongside a decrease in renal cortical GSH concentration and superoxide (B77818) dismutase (SOD) activity. nih.govelsevierpure.com Co-administration of OTC significantly counteracted these changes, and histopathological analysis revealed a reduction in the degree of necrosis in the proximal tubules of the kidneys. nih.govelsevierpure.com
| Biochemical/Histopathological Marker | Effect of Cisplatin Treatment | Effect of Co-administration with OTC | Reference |
|---|---|---|---|
| Serum Urea Concentration | Increased by ~128% | Significantly mitigated increase | nih.govelsevierpure.com |
| Serum Creatinine Concentration | Increased by ~170% | Significantly mitigated increase | nih.govelsevierpure.com |
| Renal Cortical GSH Concentration | Reduced by ~34% | Significantly mitigated reduction | nih.govelsevierpure.com |
| Renal Cortical SOD Activity | Reduced by ~28% | Significantly mitigated reduction | nih.govelsevierpure.com |
| Kidney Proximal Tubules | Moderate degree of necrosis | Lessened necrosis | nih.govelsevierpure.com |
Further research using human kidney (HK-2) cells and mouse models confirmed these protective effects. nih.govoup.com In cisplatin-treated HK-2 cells, OTC restored glutathione concentrations and counteracted the reduction in SOD activity. oup.com In mice, OTC administration significantly reduced cisplatin-induced ROS production, NF-κB activation, caspase 3 activity, and the expression of ICAM-1 and MCP-1 in renal tissue. nih.govoup.com
| Parameter | Effect Observed in OTC-Treated Group | Model System | Reference |
|---|---|---|---|
| Reactive Oxygen Species (ROS) | Significant reduction | Mice | nih.govoup.com |
| NF-κB Translocation | Significant reduction | Mice | nih.gov |
| ICAM-1 Expression | Markedly reduced staining | Mice | oup.com |
| MCP-1 Expression | Markedly reduced staining | Mice | oup.com |
| Caspase 3 Activity | Significant reduction | Mice | nih.gov |
| Macrophage Infiltration | Significant reduction | Mice | nih.gov |
| Glutathione (GSH) Levels | Restored | HK-2 Cells | oup.com |
Retinal Pigment Epithelial Cell Studies
The transport and effects of this compound have also been a focus of study in retinal pigment epithelial (RPE) cells, which are critical for retinal health. nih.govnih.gov Oxidative stress and inflammation in RPE cells are central to the pathogenesis of diseases like age-related macular degeneration (AMD). nih.govnih.gov
The transport of OTC across the RPE plasma membrane is facilitated by the Na⁺-coupled monocarboxylate transporter SLC5A8 (also known as SMCT1). arvojournals.org Interestingly, many substrates of SLC5A8 are also ligands for the anti-inflammatory receptor GPR109A. arvojournals.org Research has confirmed that OTC is indeed a ligand for GPR109A, which contributes to its anti-inflammatory signaling in RPE cells. arvojournals.org
In vitro studies using the human RPE cell line ARPE-19 and primary mouse RPE cells have demonstrated the potent anti-inflammatory effects of OTC. nih.govarvojournals.org When these cells were stimulated with the pro-inflammatory cytokine TNF-α, treatment with OTC significantly inhibited the expression and secretion of inflammatory markers such as Interleukin-6 (IL-6) and Chemokine (C-C motif) ligand 2 (Ccl2). nih.govarvojournals.orgcaymanchem.com This suppressive effect highlights the compound's dual role as both an antioxidant, by boosting GSH levels, and an anti-inflammatory agent in RPE cells. nih.govarvojournals.org
| Cell Type | Inflammatory Marker | Effect of OTC Treatment | Reference |
|---|---|---|---|
| ARPE-19 (Human RPE) | IL-6 Expression/Secretion | Significantly inhibited | nih.govarvojournals.org |
| ARPE-19 (Human RPE) | Ccl2 Expression/Secretion | Significantly inhibited | nih.govarvojournals.orgcaymanchem.com |
| Primary Mouse RPE | IL-6 Expression | Suppressed | arvojournals.org |
| Primary Mouse RPE | Ccl2 Expression | Suppressed | arvojournals.org |
These findings were further substantiated in vivo using a mouse model predisposed to increased oxidative stress and inflammation in the retina. nih.gov The results from these animal studies confirmed the potent suppressive effects of OTC on cellular and molecular markers of inflammation within the retina. nih.govnih.gov The dual antioxidant and anti-inflammatory properties observed in RPE cells suggest its potential relevance for conditions where these processes are critically involved. arvojournals.org
Investigational Research Models and Mechanistic Studies
Models of Oxidative Stress and Glutathione (B108866) Depletion
The primary mechanism of action attributed to OTC is its role as a cysteine donor, which is the rate-limiting amino acid in the synthesis of glutathione. nih.gov Consequently, research models that involve oxidative stress and the depletion of GSH are central to understanding its pharmacological effects.
Acetaminophen-Induced Hepatotoxicity Models
Acetaminophen (B1664979) (APAP) overdose is a classic model for inducing acute liver injury, primarily through the formation of a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which depletes hepatic glutathione and causes oxidative damage to hepatocytes. nih.gov
In a study utilizing a mouse model of APAP-induced hepatotoxicity, administration of OTC demonstrated significant protective effects. nih.govmdpi.com Treatment with OTC led to a dose-dependent reduction in serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are key biomarkers of liver damage. nih.govmdpi.com Mechanistically, OTC treatment markedly increased the production of glutathione (GSH) and the activity of glutathione peroxidase (GSH-px) in the liver. nih.govmdpi.com This enhancement of the endogenous antioxidant system correlated with a significant decrease in lipid peroxidation products, such as malondialdehyde and 4-hydroxynonenal, in liver tissues. nih.govmdpi.com
Furthermore, OTC administration was found to reduce the formation of nitrotyrosine, a marker of peroxynitrite-mediated damage, and decrease the number of apoptotic cells in the liver. mdpi.com The activity of caspase-3, a key executioner enzyme in apoptosis, was also dose-dependently reduced by OTC. nih.govmdpi.com The ameliorative effects of OTC on APAP-induced liver damage were comparable to those of N-acetylcysteine (NAC), a standard treatment for acetaminophen overdose. nih.govmdpi.com These findings suggest that OTC mitigates APAP-induced hepatotoxicity through both anti-oxidative and anti-apoptotic mechanisms. nih.govmdpi.com
Table 1: Effects of 2-Oxothiazolidine-4-carboxylate in Acetaminophen-Induced Hepatotoxicity Model
| Parameter | Observation in APAP-Treated Group | Effect of OTC Treatment | Reference |
|---|---|---|---|
| Serum ALT & AST | Significantly elevated | Dose-dependent reduction | nih.govmdpi.com |
| Hepatic Glutathione (GSH) | Depleted | Markedly increased production | nih.govmdpi.com |
| Glutathione Peroxidase (GSH-px) | Reduced activity | Markedly increased activity | nih.govmdpi.com |
| Malondialdehyde & 4-hydroxynonenal | Significantly increased | Significantly decreased | nih.govmdpi.com |
| Nitrotyrosine Formation | Increased | Significantly reduced | mdpi.com |
| Apoptosis (TUNEL staining) | Increased positive areas | Dose-dependent reduction | nih.govmdpi.com |
| Caspase-3 Activity | Increased | Dose-dependent reduction | nih.govmdpi.com |
Cisplatin-Induced Nephrotoxicity Models
Cisplatin (B142131) is a potent chemotherapeutic agent, but its use is often limited by severe nephrotoxicity, which is mechanistically linked to oxidative stress, inflammation, and apoptosis in renal tubular cells. ekb.egnih.govmdpi.com The accumulation of cisplatin in these cells leads to the generation of reactive oxygen species (ROS) and depletion of intracellular glutathione. mdpi.comnih.gov
Animal models of cisplatin-induced nephrotoxicity have been instrumental in demonstrating the protective potential of various agents. While direct studies on the efficacy of this compound in this specific model are not extensively detailed in the provided search results, the known mechanisms of cisplatin toxicity strongly suggest a therapeutic rationale for OTC. The pathophysiology involves the organic cation transporter 2 (OCT2) mediating cisplatin uptake into renal cells, leading to mitochondrial dysfunction, activation of apoptotic pathways (including p53 and caspases), and a robust inflammatory response characterized by the release of cytokines like TNF-α. ekb.egnih.govmdpi.comnih.gov Given OTC's proven ability to bolster intracellular glutathione levels and combat oxidative stress, it stands as a plausible candidate for mitigating the renal damage induced by cisplatin.
Isoproterenol-Induced Myocardial Stress Models
Isoproterenol (B85558), a synthetic catecholamine, is used to induce experimental myocardial infarction in animal models. mfd.org.mkmdpi.com At high doses, it causes excessive production of reactive oxygen species (ROS) in cardiomyocytes, leading to oxidative stress, lipid peroxidation, and ultimately, myocardial necrosis and inflammation. nih.govmfd.org.mkmdpi.com
In a rat model of isoproterenol-induced myocardial infarction, treatment with OTC demonstrated significant cardioprotective effects. nih.govnih.gov OTC administration was shown to inhibit oxidative damage by suppressing lipid peroxidation and enhancing the activity of key antioxidant enzymes, superoxide (B77818) dismutase (SOD) and catalase, in the heart tissue. nih.govnih.gov Furthermore, OTC treatment helped maintain cardiac glutathione (GSH) levels, enabling the heart's endogenous antioxidant mechanisms to more effectively counteract the ROS-induced damage. mfd.org.mk
The study also revealed that OTC could modulate the inflammatory response associated with myocardial injury. The activation of the pro-inflammatory transcription factor NF-κB, which is triggered by isoproterenol, was reduced following OTC treatment. nih.govnih.gov This led to a decrease in inflammatory cell infiltration and a reduction in the degree of necrosis in the heart tissue. nih.govnih.gov These findings collectively indicate that OTC exerts its cardioprotective effects primarily by enhancing cardiac antioxidant activity and mitigating the inflammatory response. nih.govnih.gov
Table 2: Effects of this compound in Isoproterenol-Induced Myocardial Stress Model
| Parameter | Observation in Isoproterenol-Treated Group | Effect of OTC Treatment | Reference |
|---|---|---|---|
| Lipid Peroxidation | Increased | Suppressed | nih.govnih.gov |
| Superoxide Dismutase (SOD) Activity | Decreased | Increased | nih.govnih.gov |
| Catalase Activity | Decreased | Increased | nih.govnih.gov |
| Cardiac Glutathione (GSH) | Depleted | Maintained levels | mfd.org.mk |
| NF-κB Activation | Increased | Reduced | nih.govnih.gov |
| Inflammatory Cell Infiltration | Increased | Lowered degree | nih.govnih.gov |
| Myocardial Necrosis | Present | Lowered degree | nih.govnih.gov |
Carbon Tetrachloride and Phosgene (B1210022) Metabolism Studies
While specific studies detailing the effects of this compound on carbon tetrachloride and phosgene metabolism were not found in the provided search results, the known toxic mechanisms of these compounds highlight the relevance of glutathione. Both carbon tetrachloride and phosgene exert their toxicity through metabolic activation to reactive intermediates that deplete cellular glutathione and cause oxidative damage. Therefore, the ability of OTC to replenish glutathione stores suggests a potential protective role against the toxicity of these chemicals.
Hydrogen Peroxide Induced Oxidative Insult Models
Hydrogen peroxide (H₂O₂) is a well-established inducer of oxidative stress in in vitro models. It can directly damage cellular components and deplete intracellular antioxidant defenses, including glutathione.
In a study investigating the effects of OTC on human peripheral blood lymphocytes (PBL) and lymphokine-activated killer (LAK) cells, it was found that OTC could protect these cells from H₂O₂-induced damage. nih.gov Specifically, H₂O₂ produced by lipopolysaccharide-activated monocytes caused a down-regulation of the CD3zeta and CD16zeta chains, which are crucial for signal transduction in these immune cells. Pre-treatment with OTC significantly protected the lymphocytes and LAK cells from this decrease in zeta chain expression. nih.gov Moreover, OTC alone was shown to induce a significant increase in the expression of these chains. nih.gov This protective effect is attributed to OTC's ability to enhance intracellular glutathione production, thereby counteracting the oxidative stress imposed by hydrogen peroxide. nih.gov
Another study on cultured bovine pulmonary artery endothelial cells demonstrated that exposure to hyperoxia (high oxygen levels), which increases oxidative stress, led to an elevation in intracellular glutathione. nih.gov The addition of OTC further enhanced this glutathione concentration and protected the endothelial cells from the lethal effects of hyperoxia. nih.gov
Chemical-Induced Oxidative Stress in Animal Models
Beyond specific organ toxicity models, OTC has been evaluated in a more general model of chemical-induced oxidative stress. In a study using a double knockout mouse model (Ccl2⁻/⁻/Cx3cr1⁻/⁻ on an rd8 background), which is predisposed to increased oxidative stress and inflammation in the retina, long-term treatment with OTC in drinking water showed significant protective effects. nih.govnih.gov
The study found that OTC treatment suppressed cellular and molecular markers of inflammation in the retinas of these animals. nih.govnih.gov This suggests that OTC possesses anti-inflammatory properties in addition to its well-known antioxidant effects. nih.gov This dual action is particularly relevant for conditions where both oxidative stress and inflammation play a critical role in the pathogenesis. nih.govarvojournals.org
Investigations in Organ-Specific Pathophysiology Models
The therapeutic potential of this compound (OTC) has been explored across a variety of preclinical models that simulate human diseases. These studies primarily focus on its ability to replenish intracellular glutathione (GSH), thereby mitigating oxidative stress and inflammation, which are key drivers in many pathological conditions.
In a well-established rat model of hepatic fibrosis induced by thioacetamide (B46855) (TAA), L-2-oxothiazolidine-4-carboxylic acid demonstrated significant anti-fibrotic and anti-oxidative effects. nih.govnih.gov TAA is a hepatotoxicant known to induce liver injury and fibrosis, characterized by the excessive deposition of extracellular matrix proteins. nih.govnih.gov Treatment with OTC was found to improve serum markers of liver function and substantially reduce the extent of liver fibrosis. nih.gov Mechanistically, OTC administration led to a significant decrease in the hepatic expression of key pro-fibrotic markers, including α-smooth muscle actin (α-SMA), transforming growth factor-β1 (TGF-β1), and collagen α1 mRNA. nih.govnih.gov
Furthermore, the protective effects of OTC were linked to its ability to combat oxidative stress. The treatment groups showed a marked reduction in hepatic malondialdehyde (MDA) levels, a key indicator of lipid peroxidation. nih.gov Concurrently, OTC upregulated the expression of nuclear factor erythroid 2-related factor 2 (Nrf2) and its downstream target, heme oxygenase-1 (HO-1), which are crucial components of the cellular antioxidant defense system. nih.govnih.gov These findings suggest that by restoring the anti-oxidative capacity of the liver through the Nrf2 pathway, OTC can ameliorate liver injury and the subsequent fibrotic reaction. nih.gov
| Model | Key Findings | Biochemical Markers Assessed | Observed Effect of OTC |
|---|---|---|---|
| Thioacetamide (TAA)-induced Hepatic Fibrosis in Rats | OTC ameliorates liver fibrosis and oxidative stress. nih.govnih.gov | α-SMA, TGF-β1, Collagen α1 mRNA, Malondialdehyde (MDA), Nrf2, Heme oxygenase-1 (HO-1) | Decreased expression of fibrotic markers (α-SMA, TGF-β1, Collagen α1). nih.govnih.gov Decreased levels of MDA. nih.gov Increased expression of Nrf2 and HO-1. nih.gov |
The role of this compound in combating skeletal muscle fatigue has been investigated in vitro using diaphragm fiber bundles from mice. webmd.com Muscle fatigue is associated with the oxidation of intracellular thiols, particularly glutathione. sigmaaldrich.com As a cysteine prodrug, OTC supports the synthesis of glutathione. webmd.comsigmaaldrich.comnih.gov
In these studies, diaphragm bundles were incubated with OTC before inducing fatigue through repetitive electrical stimulation. webmd.com The results demonstrated that treatment with OTC significantly slowed the rate of force decline compared to control groups. sigmaaldrich.comhealth.com This functional improvement was associated with changes in the muscle's glutathione pool. webmd.comsigmaaldrich.com Specifically, a one-hour incubation with OTC was shown to increase the content of reduced glutathione (GSH) in the muscle. sigmaaldrich.comhealth.com These findings indicate that OTC can modulate the redox state within muscle cells and consequently delay the onset of fatigue under experimental conditions. sigmaaldrich.comhealth.com
| Model | Key Findings | Parameter Measured | Observed Effect of OTC |
|---|---|---|---|
| In vitro Mouse Diaphragm Fiber Bundles | OTC delays skeletal muscle fatigue. webmd.comsigmaaldrich.com | Fatigue Index (% of initial force at 300s) | Significantly slowed the decline in force (e.g., Fatigue Index of 34% vs. 50% in controls). sigmaaldrich.comhealth.com |
| OTC modulates muscle glutathione levels. sigmaaldrich.comhealth.com | Reduced Glutathione (GSH) Content | Increased muscle GSH content after 1-hour incubation. sigmaaldrich.comhealth.com |
The efficacy of OTC has been evaluated in models of both myocardial and endothelial dysfunction, highlighting its potential cardiovascular protective effects.
In a rabbit model of endotoxin-induced myocardial dysfunction, treatment with L-2-oxothiazolidine-4-carboxylic acid was shown to prevent the early decrease in left ventricular contractility. mdpi.comnih.govglobalresearchonline.net This protective effect was attributed to the replenishment of myocardial glutathione concentrations, suggesting that oxygen radicals contribute to the sepsis-induced cardiac depression. mdpi.comnih.govglobalresearchonline.net Similarly, in a rat model of isoproterenol-induced myocardial infarction, OTC treatment inhibited oxidative damage, suppressed lipid peroxidation, and increased the activity of antioxidant enzymes like superoxide dismutase and catalase in the heart. nih.gov It also reduced the activation of the pro-inflammatory transcription factor NF-κB, leading to less inflammatory cell infiltration and necrosis in the heart tissue. nih.govnih.gov
In the context of endothelial function, a study in patients with documented coronary artery disease found that OTC administration significantly improved endothelium-dependent, flow-mediated dilation of the brachial artery. mdpi.comfrontiersin.org Impaired endothelial function in atherosclerosis is partly attributed to increased vascular oxidative stress. mdpi.com By augmenting intracellular glutathione levels, OTC appears to improve the action of endothelium-derived nitric oxide (EDNO), a key regulator of vascular tone. mdpi.comfrontiersin.org
| Model | Key Findings | Parameter Measured | Observed Effect of OTC |
|---|---|---|---|
| Endotoxin-induced Myocardial Dysfunction in Rabbits | OTC prevents the decline in ventricular contractility. mdpi.comnih.gov | Ventricular Contractility (Emax), Myocardial Glutathione | Prevented the decrease in Emax and increased myocardial glutathione levels. nih.govglobalresearchonline.net |
| Isoproterenol-induced Myocardial Infarction in Rats | OTC exerts cardioprotective effects via antioxidant and anti-inflammatory actions. nih.govnih.gov | Superoxide Dismutase (SOD), Catalase (CAT), NF-κB activation | Increased SOD and CAT activity; reduced NF-κB activation and leukocyte infiltration. nih.govnih.gov |
| Endothelial Dysfunction in Patients with Coronary Artery Disease | OTC reverses endothelial dysfunction. mdpi.comfrontiersin.org | Flow-Mediated Dilation (FMD) | Significantly improved FMD (from 6.6% to 11.0%). mdpi.com |
The protective effects of L-2-oxothiazolidine-4-carboxylic acid have been demonstrated in mouse and rat models of cisplatin-induced nephrotoxicity. Cisplatin is a chemotherapy agent whose use is limited by its toxic effects on renal tubules, a process in which oxidative stress and inflammation play critical roles.
Administration of OTC in these models significantly ameliorated renal damage. It was shown to suppress the generation of reactive oxygen species (ROS) and reduce apoptosis in renal tissue. Mechanistically, OTC administration led to a significant decrease in the activation of NF-κB, a key regulator of inflammation. This resulted in the reduced expression of downstream inflammatory mediators like intercellular adhesion molecule-1 (ICAM-1) and monocyte chemoattractant protein-1 (MCP-1), and consequently, less infiltration of macrophages into the kidney tissue. Furthermore, OTC helped restore depleted levels of glutathione and the activity of superoxide dismutase in the kidneys.
| Model | Key Findings | Biochemical Markers Assessed | Observed Effect of OTC |
|---|---|---|---|
| Cisplatin-induced Renal Injury in Mice/Rats | OTC protects against cisplatin-induced nephrotoxicity. | Serum Urea (B33335) & Creatinine (B1669602), ROS, NF-κB, ICAM-1, MCP-1, Macrophage infiltration, Glutathione (GSH), Superoxide Dismutase (SOD) | Reduced serum urea and creatinine. Decreased ROS, NF-κB activation, ICAM-1, MCP-1, and macrophage infiltration. Restored GSH and SOD levels. |
Research into OTC's role in ocular diseases has focused on conditions where oxidative stress is a key pathogenic factor, such as age-related macular degeneration (AMD) and cataract formation.
In models relevant to AMD, OTC has been studied for its effects on the retinal pigment epithelium (RPE), cells that are crucial for retinal health. nih.gov In cultured human RPE cells and in a mouse model predisposed to retinal oxidative stress and inflammation (Ccl2−/−/Cx3cr1−/− double knockout mouse), OTC demonstrated both antioxidant and anti-inflammatory properties. nih.gov It significantly inhibited the expression and secretion of pro-inflammatory cytokines like IL-6 and Ccl2 in response to inflammatory stimuli. nih.gov In the animal model, OTC treatment suppressed markers of inflammation such as IL-1β and TGF-β in the retina.
Regarding cataract formation, oxidative damage resulting from depleted glutathione (GSH) levels in the lens is considered a primary cause. mdpi.com While direct studies of OTC in animal models of cataract formation were not identified in the search results, its known ability to increase cellular GSH levels makes it a compound of interest for cataract research. mdpi.com An analytical method has been developed to quantify OTC in simulated aqueous humour, which is a crucial step for future research into its potential for ocular delivery to prevent or treat cataracts. mdpi.com
| Model | Key Findings | Biochemical Markers Assessed | Observed Effect of OTC |
|---|---|---|---|
| Cultured RPE cells and Ccl2−/−/Cx3cr1−/− mouse model of retinal degeneration | OTC attenuates oxidative stress and inflammation in the retina. nih.gov | IL-6, Ccl2, IL-1β, TGF-β | Significantly inhibited the expression and secretion of inflammatory markers. nih.gov |
| Cataract Research (Analytical Model) | OTC is a compound of interest for cataract prevention due to its GSH-boosting properties. mdpi.com | N/A (Method Development) | A method to quantify OTC in ocular fluid has been established for future studies. mdpi.com |
Investigations into the utility of this compound have extended to models of lung toxicity, although research in specific hyperlipidemia models appears to be limited based on available search results.
In a model of lung toxicity using bovine pulmonary artery endothelial cells exposed to hyperoxia (excess oxygen), L-2-oxothiazolidine-4-carboxylate offered protection from lethal injury. webmd.com The protective mechanism involved a significant enhancement of intracellular glutathione concentration, which helps to counteract the oxidative stress induced by hyperoxia. webmd.com
Another study utilized a murine model of chronic allergic airway disease, which mimics features of asthma, including airway remodeling. sigmaaldrich.com In this model, long-term allergen exposure led to increased reactive oxygen species (ROS) production, inflammation, and structural changes in the airways. sigmaaldrich.com Administration of OTC reduced these asthmatic features, including mucus secretion, subepithelial fibrosis, and smooth muscle thickening. sigmaaldrich.com The therapeutic effect was associated with the suppression of pro-inflammatory and remodeling factors like TGF-β1 and the down-regulation of key signaling pathways involving NF-κB, Nrf2, and hypoxia-inducible factor (HIF). sigmaaldrich.com
| Model | Key Findings | Biochemical Markers Assessed | Observed Effect of OTC |
|---|---|---|---|
| Hyperoxia-induced Lung Endothelial Cell Injury | OTC protects against oxygen toxicity. webmd.com | Intracellular Glutathione, Cell Viability | Enhanced glutathione concentration and protected cells from lethal injury. webmd.com |
| Murine Model of Chronic Allergic Airway Disease (Asthma) | OTC attenuates airway remodeling and inflammation. sigmaaldrich.com | TGF-β1, NF-κB, Nrf2, HIF-1α | Reduced features of airway remodeling and suppressed key inflammatory and hypoxia-related signaling pathways. sigmaaldrich.com |
Hyperoxaluric Models
Research has explored the effects of this compound (OTC) on urinary oxalate (B1200264) excretion, a key factor in hyperoxaluria and the formation of calcium oxalate kidney stones. nih.govfrontiersin.org More than 80% of kidney stones are composed of calcium oxalate, and conditions of hypercalciuria and hyperoxaluria are primary risk factors. frontiersin.org The supersaturation of urine with calcium oxalate is the driving force behind the formation of these stones. frontiersin.org
In a phase I clinical trial involving healthy male subjects, the administration of OTC was evaluated for its impact on urinary oxalate levels. nih.gov The study revealed that intravenous infusion of 100 mg/kg of OTC every 8 hours led to a significant decrease in urinary oxalate excretion relative to creatinine. nih.gov Specifically, a reduction of 4.1 mg/gm in the first 24 hours and 4.6 mg/gm in the subsequent 24 to 48 hours was observed compared to baseline values. nih.gov In contrast, lower doses of OTC (70 mg/kg) and a placebo did not produce a significant change. nih.gov Furthermore, on the second day of the study, the oxalate excretion in the high-dose OTC group was significantly lower than in the placebo group. nih.gov These findings suggest that OTC has the potential to reduce the urinary concentration of oxalate, a critical factor in the pathogenesis of kidney stone formation. nih.govfrontiersin.org
Cellular Signaling Pathways Modulated by this compound
Nrf2 Pathway Modulation
The Nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative stress, and evidence suggests that this compound (OTC) can modulate this pathway. nih.govplos.orgnih.gov Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1). youtube.com Upon exposure to oxidative stress, Keap1 undergoes a conformational change, releasing Nrf2, which then translocates to the nucleus. plos.orgyoutube.com In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, initiating their transcription. plos.orgnih.gov
In a murine model of allergic airway disease, long-term exposure to an allergen resulted in the activation and translocation of Nrf2 from the cytoplasm to the nucleus. nih.gov Treatment with OTC was found to inhibit this allergen-induced activation of Nrf2. nih.gov This modulation of the Nrf2 pathway is significant as it is a key regulator of the cellular antioxidant response. nih.gov The mechanism by which many chemical activators modulate the Nrf2 pathway involves the modification of critical cysteine residues on Keap1, which leads to the stabilization and nuclear accumulation of Nrf2. plos.org As a cysteine prodrug, OTC increases the intracellular levels of cysteine, a precursor to the major antioxidant glutathione, which could indirectly influence the redox state of the cell and thereby modulate Nrf2 activity. nih.govoup.com
NF-κB Pathway Inhibition
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and studies have demonstrated that this compound (OTC) can inhibit its activation. nih.govmdpi.comnih.gov In various experimental models, OTC has been shown to suppress the activation of NF-κB, a key transcription factor involved in the expression of pro-inflammatory genes. nih.govmdpi.com
In a model of isoproterenol-induced myocardial infarction in rats, treatment with OTC reduced the activation of NF-κB, which was associated with decreased inflammatory cell infiltration and myocardial necrosis. mdpi.com The inhibitory effect of OTC on the NF-κB signaling pathway is thought to occur by decreasing the binding activity of NF-κB to the promoter regions of genes involved in inflammation. mdpi.com Similarly, in a murine model of allergic airway disease, OTC treatment inhibited the allergen-induced activation of NF-κB. nih.gov Furthermore, in a study on cisplatin-induced renal injury, administration of OTC resulted in a significant reduction of the translocation of the p65 subunit of NF-κB into the nucleus. nih.gov This inhibition of NF-κB activation suggests a key mechanism by which OTC exerts its anti-inflammatory effects. mdpi.comnih.gov
Caspase-3 Activation
Caspase-3 is a key executioner caspase in the apoptotic pathway, and research indicates that this compound (OTC) can modulate its activity, thereby influencing programmed cell death.
In a study investigating cisplatin-induced renal injury, the administration of the chemotherapeutic agent led to a marked increase in caspase-3 activity in human kidney (HK-2) cells. oup.comnih.gov Treatment with OTC, however, significantly reduced this cisplatin-induced caspase-3 activity. oup.comnih.gov This finding was further supported by a decrease in the number of TUNEL-positive apoptotic cells in the renal tissue of mice treated with both cisplatin and OTC. oup.com The reduction in caspase-3 activation and subsequent apoptosis highlights the protective role of OTC in this model of chemotherapy-induced nephrotoxicity. oup.comnih.gov
Influence on Cell Viability and Apoptosis in In Vitro Models
This compound (OTC) has been shown to positively influence cell viability and inhibit apoptosis in various in vitro models, primarily through its role as a cysteine prodrug and its ability to boost intracellular glutathione (GSH) levels. nih.govherts.ac.uknih.govnih.gov
In a study on human peritoneal mesothelial cells, exposure to glucose degradation products (GDPs), which are cytotoxic compounds found in peritoneal dialysis fluids, led to increased free radical generation and decreased cell viability. nih.gov Treatment with OTC reversed the inhibitory effect of GDPs on cell growth and abolished the increase in lactate (B86563) dehydrogenase (LDH) release, a marker of cell death. nih.gov Similarly, in bovine pulmonary artery endothelial cells exposed to hyperoxia, OTC enhanced the intracellular concentration of GSH and protected the cells from the lethal effects of high oxygen levels. nih.gov
Furthermore, in an in vitro model of vascular calcification, human aortic vascular smooth muscle cells (VSMCs) cultured in a mineralizing medium showed a significant reduction in GSH levels and an increase in apoptosis. nih.govherts.ac.uk Treatment with OTC inhibited this calcification process by up to 90% and was associated with reduced apoptosis. nih.govherts.ac.uk The mechanism appears to involve the maintenance of GSH synthesis, which in turn prevents apoptosis and the transition of VSMCs to an osteoblast-like phenotype. nih.govherts.ac.uk
Table 1: Effects of this compound on Cell Viability and Apoptosis in In Vitro Models
| Cell Type | Model/Insult | Key Findings with OTC Treatment | Reference |
| Human Peritoneal Mesothelial Cells | Glucose Degradation Products (GDPs) | Reversed inhibition of cell growth, abolished increase in LDH release. | nih.gov |
| Bovine Pulmonary Artery Endothelial Cells | Hyperoxia | Enhanced intracellular glutathione, protected from cell death. | nih.gov |
| Human Aortic Vascular Smooth Muscle Cells | Mineralizing Medium (Vascular Calcification) | Inhibited calcification, reduced apoptosis, maintained glutathione synthesis. | nih.govherts.ac.uk |
| Human Kidney (HK-2) Cells | Cisplatin | Reduced caspase-3 activity and apoptosis. | oup.comnih.gov |
Detoxification and Xenobiotic Metabolism Studies
This compound (OTC) plays a significant role in detoxification and xenobiotic metabolism, primarily by serving as a prodrug for L-cysteine, which is the rate-limiting amino acid for the synthesis of glutathione (GSH). nih.govoup.com Glutathione is a crucial tripeptide involved in the phase II detoxification of a wide array of xenobiotics, which are foreign compounds to an organism's normal biochemistry. youtube.comyoutube.com
The process of xenobiotic metabolism generally occurs in two phases. youtube.com Phase I reactions, often mediated by cytochrome P450 enzymes, introduce or expose functional groups on the xenobiotic molecule. youtube.com In Phase II, these modified compounds are conjugated with endogenous molecules, such as glutathione, to increase their water solubility and facilitate their excretion from the body. youtube.comyoutube.com
The conjugation of xenobiotics with glutathione is catalyzed by a family of enzymes known as glutathione S-transferases (GSTs). youtube.com By increasing the intracellular availability of cysteine, OTC effectively supports the synthesis of GSH, thereby enhancing the capacity of the glutathione-dependent detoxification pathway. nih.govoup.com This is particularly important in situations of high toxicant exposure or oxidative stress, where cellular GSH levels can be depleted. A wide range of xenobiotics, including aromatic nitro compounds, halogenated compounds, and epoxides formed during phase I metabolism, are known to be excreted following conjugation with glutathione. youtube.com The resulting glutathione conjugate is further metabolized to mercapturic acid, which is then excreted in the urine. youtube.com
Influence on Mercapturic Acid Excretion
The mercapturic acid pathway is a major route for the detoxification and elimination of a wide range of xenobiotics. This pathway involves the conjugation of electrophilic compounds with glutathione (GSH), a reaction catalyzed by glutathione-S-transferases (GSTs). The resulting glutathione conjugates are further metabolized to mercapturic acids (N-acetylcysteine conjugates), which are then excreted in the urine. The level of mercapturic acid excretion can serve as a biomarker of exposure to certain toxic compounds and the efficacy of the body's detoxification processes.
A key area of investigation has been the ability of this compound to enhance the detoxification of industrial chemicals by increasing the availability of cysteine, a rate-limiting amino acid for the synthesis of glutathione. In a study involving rats exposed to ethylene (B1197577) oxide, dibromoethane, and acrylonitrile (B1666552), the administration of OTC was shown to significantly increase the urinary excretion of their respective mercapturic acids. nih.gov This effect was particularly pronounced at higher doses of the toxic chemicals, a condition under which the endogenous glutathione stores would typically become depleted. nih.gov
The metabolic conversion of these industrial chemicals to their corresponding mercapturic acids is an indication that the detoxification pathway is active. However, this biotransformation process can become saturated at high exposure levels. The administration of OTC was found to enhance the availability of glutathione, thereby increasing the capacity of the detoxification pathway. nih.gov This led to a more linear relationship between the administered dose of the toxicant and the amount of excreted mercapturic acid, indicating a more efficient clearance of the harmful substances. nih.gov
The table below summarizes the effect of this compound on the urinary excretion of mercapturic acids derived from ethylene oxide, dibromoethane, and acrylonitrile in a rat model.
| Toxicant | Mercapturic Acid Metabolite | Effect of OTC Administration |
| Ethylene Oxide | 2-Hydroxyethylmercapturic acid | Increased urinary excretion, especially at higher doses of ethylene oxide. nih.gov |
| Dibromoethane | N-acetyl-S-(2-bromoethyl)-L-cysteine | Enhanced urinary excretion, particularly at higher doses of dibromoethane. nih.gov |
| Acrylonitrile | N-acetyl-S-(2-cyanoethyl)-L-cysteine | Augmented urinary excretion, most notably at higher doses of acrylonitrile. nih.gov |
Impact on Glutathione-S-Transferase Pathway
The Glutathione-S-Transferase (GST) pathway plays a pivotal role in cellular detoxification, protecting cells from damage by electrophilic compounds and products of oxidative stress. This pathway's efficacy is critically dependent on the availability of its primary substrate, glutathione (GSH). This compound, as a cysteine prodrug, directly supports this pathway by increasing the intracellular synthesis of GSH. nih.govnih.gov
Upon entering the cell, OTC is converted to cysteine by the enzyme 5-oxoprolinase. nih.gov Cysteine is the rate-limiting amino acid in the synthesis of glutathione, a tripeptide composed of glutamate (B1630785), cysteine, and glycine. By providing a ready source of cysteine, OTC administration leads to a significant increase in intracellular GSH concentrations. nih.govnih.gov This replenishment of the GSH pool is crucial, particularly under conditions of high toxicant exposure or oxidative stress, where GSH can be rapidly depleted.
While direct studies detailing the upregulation of GST enzyme expression or a direct modulation of GST enzyme activity by OTC are not extensively documented in the reviewed literature, the primary mechanism of its impact on the GST pathway is through the enhancement of substrate availability. By boosting cellular GSH levels, OTC ensures that the GST enzymes have an ample supply of their essential co-substrate to carry out their detoxification functions effectively. This indirect enhancement of the GST pathway's capacity is a cornerstone of OTC's protective effects.
The table below outlines the established impact of this compound on key components related to the Glutathione-S-Transferase pathway.
| Component | Effect of OTC Administration | Mechanism |
| Cysteine | Increased intracellular availability. nih.gov | OTC is a prodrug that is converted to cysteine by 5-oxoprolinase. nih.gov |
| Glutathione (GSH) | Increased intracellular concentrations. nih.govnih.gov | As a precursor to cysteine, OTC boosts the synthesis of GSH. nih.gov |
| Glutathione-S-Transferase (GST) Activity | Indirectly enhanced capacity. | By increasing the availability of the essential substrate GSH, OTC supports the detoxification reactions catalyzed by GST enzymes. |
Analytical Methodologies for 2 Oxothiazolidine 4 Carboxylate Research
Quantitative Analysis Techniques
Several sophisticated analytical methods are employed for the quantitative analysis of OTC, enabling researchers to measure its concentration in different samples with high precision and sensitivity.
Hydrophilic Interaction Liquid Chromatography (HILIC)
Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful technique for the separation and quantification of polar compounds like OTC. researchgate.netnih.gov Conventional reversed-phase HPLC can be challenging for such hydrophilic molecules. researchgate.net HILIC overcomes this limitation by using a polar stationary phase and a mobile phase with a high concentration of an organic solvent, facilitating the retention and separation of polar analytes. researchgate.netsielc.com
A validated HILIC method has been successfully developed for the quantification of OTC in simulated aqueous humor. researchgate.netnih.gov This method demonstrated good accuracy, precision, and selectivity, with a lower limit of quantification (LLOQ) of 200 ng/mL and a lower limit of detection (LLOD) of 100 ng/mL. researchgate.netnih.gov The calibration curve was linear over a concentration range of 0.2–10 μg/mL. researchgate.netnih.gov This HILIC method has been applied to study the in vitro release of OTC from nanoparticles and its permeation through bovine cornea. researchgate.netnih.gov
Interactive Data Table: HILIC Method Validation Parameters for OTC Analysis in Simulated Aqueous Humour
| Parameter | Result |
|---|---|
| Lower Limit of Quantification (LLOQ) | 200 ng/mL |
| Lower Limit of Detection (LLOD) | 100 ng/mL |
| Linearity Range | 0.2–10 μg/mL |
Magnetic Resonance Spectroscopy (MRS) for In Vivo Metabolism Tracking
In vivo Magnetic Resonance Spectroscopy (MRS) offers a non-invasive approach to track the metabolism of OTC in real-time within living organisms. By using a stable isotope-labeled form of OTC, such as L-2-oxo-[5-¹³C]-thiazolidine-4-carboxylate (¹³C-OTZ), researchers can monitor its uptake, clearance, and conversion into other metabolites. nih.gov
A study utilizing ¹³C MRS in rats demonstrated the uptake and clearance of ¹³C-OTZ in the brain following a bolus administration. nih.gov While no significant incorporation of the ¹³C label into brain glutathione (B108866) was detected after a single bolus, a continuous 20-hour infusion resulted in detectable levels of ¹³C-labeled glutathione, taurine (B1682933), hypotaurine, and lactate (B86563). nih.gov This highlights the utility of in vivo MRS for assessing the efficacy of different administration strategies for delivering cysteine to the brain. nih.gov
Mass Spectrometry for Isotope Incorporation Analysis
Mass Spectrometry (MS) is a highly sensitive and specific technique used to confirm and quantify the incorporation of stable isotopes from labeled OTC into downstream metabolites. nih.gov This method provides definitive evidence of metabolic pathways and the extent of conversion.
In conjunction with MRS studies, mass spectrometry analysis of brain tissue extracts confirmed the findings of low isotope incorporation into glutathione after a bolus dose of ¹³C-OTZ and significantly higher levels after continuous infusion. nih.gov This powerful combination of MRS and MS provides a comprehensive understanding of OTC metabolism in vivo. nih.gov Gas chromatography-mass spectrometry (GC-MS) has also been utilized for the determination of thiazolidine-4-carboxylates in urine after a derivatization step. nih.gov
Spectrophotometric Fluorescence Methods
Spectrophotometric and spectrofluorimetric methods can be employed for the determination of certain compounds, often after a chemical reaction to produce a fluorescent derivative. researchgate.netnih.gov For instance, methods have been developed for phenothiazines involving oxidation to produce fluorescent sulfoxides. researchgate.net While not directly applied to OTC in the provided context, similar principles could potentially be adapted. For example, some methods for analyzing biothiols use fluorescence derivatization with reagents like ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F). researchgate.net
Sample Preparation and Stability Considerations for Research Samples
Proper sample preparation and understanding the stability of OTC in research samples are critical for obtaining reliable and accurate analytical results.
For HILIC analysis of OTC in simulated aqueous humor, samples are typically prepared by diluting a stock solution to the desired concentrations. researchgate.net It is important to store these samples appropriately, for example, at 4°C, until analysis. researchgate.net Stability studies have shown that OTC is stable in simulated aqueous humor after three freeze/thaw cycles, which is an important consideration for sample handling and storage. researchgate.netnih.gov For GC-MS analysis of thiazolidine-4-carboxylates in urine, a derivatization and extraction step is necessary. nih.gov This involves derivatizing the analytes with ethyl chloroformate and then extracting them with a solvent like toluene (B28343) at a specific pH. nih.gov
Method Validation in Academic Contexts (e.g., Accuracy, Precision, Selectivity)
Method validation is a critical process in analytical chemistry to ensure that a developed method is suitable for its intended purpose. In academic research, this involves assessing several key parameters, often following guidelines from regulatory bodies like the FDA. researchgate.netnih.govfda.gov
For the HILIC method developed for OTC analysis, the following validation parameters were assessed:
Accuracy : The closeness of the measured value to the true value. The developed HILIC method was found to be accurate. researchgate.netnih.gov
Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. The HILIC method for OTC was demonstrated to be precise. researchgate.netnih.gov
Selectivity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. The selectivity of the HILIC method was confirmed by the absence of interference from the matrix. researchgate.netnih.gov
Linearity : The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The HILIC method showed linearity in the range of 0.2–10 μg/mL. researchgate.netnih.gov
Lower Limit of Quantification (LLOQ) : The lowest concentration of an analyte in a sample that can be reliably quantified with an acceptable level of accuracy and precision. For the HILIC method, the LLOQ was 200 ng/mL. researchgate.netnih.gov
Lower Limit of Detection (LLOD) : The lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LLOD for the HILIC method was 100 ng/mL. researchgate.netnih.gov
Stability : The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. OTC was found to be stable in simulated aqueous humor after three freeze/thaw cycles. researchgate.netnih.gov
Interactive Data Table: Key Method Validation Parameters in Analytical Research
| Validation Parameter | Description | Example Finding for OTC (HILIC) |
|---|---|---|
| Accuracy | How close the measured value is to the true value. | Method found to be accurate. researchgate.netnih.gov |
| Precision | The reproducibility of the measurement. | Method found to be precise. researchgate.netnih.gov |
| Selectivity | The ability to measure the analyte without interference. | No matrix interference observed. researchgate.netnih.gov |
| Linearity | The proportional relationship between signal and concentration. | Established in the range of 0.2–10 μg/mL. researchgate.netnih.gov |
| LLOQ | The lowest concentration that can be accurately measured. | 200 ng/mL. researchgate.netnih.gov |
| LLOD | The lowest concentration that can be detected. | 100 ng/mL. researchgate.netnih.gov |
| Stability | The analyte's resistance to degradation in the sample. | Stable after three freeze/thaw cycles. researchgate.netnih.gov |
Future Directions and Research Opportunities
Development of Novel 2-Oxothiazolidine-4-carboxylate-Based Prodrugs and Carriers
The structure of OTC serves as a valuable scaffold for the development of next-generation prodrugs and advanced drug delivery systems. As a cysteine donor, its thiazolidine-based structure is a key area of investigation for creating novel carriers that can be targeted to specific tissues or cells. nih.gov Research in this area is focused on modifying the OTC molecule to enhance its therapeutic efficacy, improve its pharmacokinetic profile, and deliver other therapeutic agents.
One promising strategy involves creating 2-substituted thiazolidine-type derivatives based on the OTC framework. This approach aims to develop new compounds that retain the cysteine-releasing properties of OTC while potentially incorporating other functionalities. nih.gov The development of macromolecular prodrugs, such as antibody-drug conjugates and polymer-drug conjugates, represents a major trend in targeted therapy. nih.govresearchgate.net These advanced systems are designed to improve the selectivity and efficacy of cytotoxic compounds by delivering them directly to cancer cells. nih.govnih.gov The principles behind these technologies could be adapted for OTC, creating carriers that release cysteine specifically in tumor microenvironments, thereby selectively protecting healthy cells or sensitizing cancer cells to other treatments.
Recent innovations in drug delivery, such as antibody-bottlebrush prodrug conjugates (ABCs), offer a transformative platform for precision oncology by allowing for a much higher drug-to-antibody ratio than traditional methods. scienmag.com This technology, which uses a branched polymer scaffold, could potentially be adapted to carry OTC or its derivatives, enabling highly targeted and potent delivery of cysteine to pathological sites. scienmag.com Furthermore, polymer-based prodrugs are being designed to improve the aqueous solubility and bioavailability of various drugs, addressing common challenges in cancer therapy. mdpi.com By conjugating therapeutic agents to polymers, these systems can exploit the unique physiology of tumors for passive accumulation. mdpi.com Applying this concept to OTC could lead to novel formulations that enhance its accumulation and cysteine delivery in tissues under high oxidative stress.
Table 1: Investigational Approaches for OTC-Based Prodrugs and Carriers
| Carrier Type | Design Principle | Potential Application |
|---|---|---|
| 2-Substituted Derivatives | Modification of the OTC chemical structure to create novel cysteine-releasing molecules. nih.gov | Development of new chemical entities with improved therapeutic properties. |
| Polymer-Drug Conjugates | Conjugation of OTC to synthetic or natural polymers to improve solubility and achieve passive tumor targeting. mdpi.com | Enhanced delivery and retention of cysteine in cancerous tissues. |
| Antibody-Drug Conjugates (ADCs) | Linking OTC to monoclonal antibodies that target specific cell-surface antigens. nih.gov | Targeted delivery of cysteine to specific cell types, such as cancer cells. |
| Antibody-Bottlebrush Conjugates (ABCs) | Utilizing a high-capacity bottlebrush polymer scaffold linked to an antibody for massively increased payload delivery. scienmag.com | High-density, targeted delivery of cysteine for potent therapeutic effects. |
Elucidation of Broader Biological Roles beyond Glutathione (B108866) Repletion
While the role of OTC as a precursor for GSH synthesis is well-established, emerging research reveals a wider spectrum of biological activities that are not solely dependent on glutathione repletion. researchgate.nettandfonline.comphysiology.org These findings suggest that OTC may interact with multiple cellular pathways, opening up new therapeutic possibilities.
A significant discovery is the identification of OTC as a ligand for the G-protein coupled receptor GPR109A, which is known for its anti-inflammatory functions. arvojournals.orgnih.gov Studies have shown that OTC can suppress the expression and secretion of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Chemokine (C-C motif) ligand 2 (Ccl2), in retinal pigment epithelial (RPE) cells. arvojournals.orgnih.gov This anti-inflammatory effect suggests its potential use in treating diseases where inflammation and oxidative stress are key pathological components, such as age-related macular degeneration. arvojournals.org
Further research has demonstrated the compound's potent protective effects in the cardiovascular system. OTC has been shown to inhibit arterial medial calcification, a risk factor for cardiovascular events, by preventing vascular smooth muscle cells from undergoing apoptosis and adopting an osteoblast-like phenotype. nih.govbrighton.ac.uk It also has cardioprotective effects against isoproterenol-induced myocardial infarction by enhancing the heart's antioxidant capacity and reducing inflammation. mdpi.com Additionally, OTC has been found to reverse endothelial dysfunction in patients with coronary artery disease, highlighting its role in maintaining vascular health. jci.org These diverse biological activities indicate that OTC's therapeutic utility extends far beyond its function as a simple cysteine donor.
Table 2: Summary of Broader Biological Roles of this compound
| Biological System | Observed Effect | Proposed Mechanism |
|---|---|---|
| Retinal Pigment Epithelium | Potent anti-inflammatory and antioxidant effects. arvojournals.orgnih.gov | Acts as a ligand for the anti-inflammatory receptor GPR109A. arvojournals.orgnih.gov |
| Vascular System | Inhibition of arterial medial calcification. nih.govbrighton.ac.uk | Maintains GSH synthesis, preventing apoptosis and osteoblastic differentiation of vascular smooth muscle cells. nih.govbrighton.ac.uk |
| Cardiovascular System | Cardioprotective against myocardial infarction. mdpi.com | Enhances cardiac antioxidant activity and reduces NF-κB activation. mdpi.com |
| Endothelium | Reverses endothelial dysfunction in coronary artery disease. jci.org | Augments cellular glutathione levels, improving the action of endothelium-derived nitric oxide. jci.org |
Advanced Mechanistic Studies in Diverse Biological Systems
To fully harness the therapeutic potential of OTC, it is crucial to understand its precise mechanisms of action across different biological contexts. Advanced studies are beginning to unravel the complex molecular interactions and signaling pathways modulated by this compound.
In retinal pigment epithelial cells, the mechanism involves more than one pathway. OTC is transported into these cells via the sodium-coupled monocarboxylate transporter SLC5A8 (SMCT1). arvojournals.org Once inside, it not only provides cysteine for GSH synthesis but also acts as an agonist for the GPR109A receptor, triggering anti-inflammatory signals. nih.gov This dual action as both an antioxidant precursor and a direct anti-inflammatory agent makes it particularly interesting for diseases with complex pathologies. arvojournals.org
In the context of vascular health, mechanistic studies in human aortic vascular smooth muscle cells (VSMCs) under calcifying conditions show that OTC prevents the downregulation of key GSH synthesis enzymes, gamma-glutamylcysteine synthetase and GSH synthetase. nih.gov By maintaining GSH levels, it inhibits apoptosis and downregulates osteogenic transcription factors like Runt-related transcription factor 2 (Runx2), thereby preserving the normal VSMC phenotype. nih.gov
In skeletal muscle, OTC has been shown to delay fatigue by reversing glutathione oxidation. nih.govnih.gov However, the protective effect is not simply a function of the glutathione redox state, suggesting that OTC may influence other thiol-based pathways, such as the thioredoxin and glutaredoxin systems. nih.gov In the setting of myocardial infarction, its cardioprotective mechanism involves the suppression of lipid peroxidation and the enhancement of endogenous antioxidant enzymes like superoxide (B77818) dismutase and catalase, coupled with the inhibition of the pro-inflammatory transcription factor NF-κB. mdpi.com These studies highlight that the mechanism of OTC action is multifaceted and context-dependent, involving direct receptor binding, modulation of enzyme expression, and interaction with various redox-sensitive signaling pathways.
Exploration of Specific Enzyme System Characteristics and Responses to Stress
The intracellular conversion of OTC to cysteine is a critical step for its primary biological function and is catalyzed by the enzyme 5-oxoprolinase. physiology.orgpnas.org This enzyme is a key component of the γ-glutamyl cycle and is responsible for converting 5-oxo-L-proline to L-glutamate. physiology.orgpnas.org OTC acts as an analog of 5-oxo-L-proline, and the enzyme exhibits a similar affinity for it as for its natural substrate. pnas.org This interaction makes OTC an effective substrate for intracellular cysteine delivery. pnas.org
A crucial area of research is understanding how this enzyme system responds to cellular stress. Studies have shown that the activity of 5-oxoprolinase and its utilization of OTC are dynamically regulated by the cell's redox state. For instance, when hepatic glutathione stores are depleted by a chemical stressor like acetaminophen (B1664979), the hydrolysis of OTC increases significantly. physiology.orgnih.gov This indicates an adaptive response where the enzyme system accelerates the conversion of OTC to cysteine to meet the increased demand for GSH synthesis. physiology.orgnih.gov This dynamic regulation highlights OTC as a probe to assess an individual's capacity to synthesize GSH under stress. physiology.org
In other stress models, such as conditions that induce vascular calcification, the expression of enzymes crucial for GSH synthesis is reduced. Treatment with OTC can block this reduction, helping to maintain the functionality of the glutathione synthesis pathway under stress. nih.gov Similarly, during the oxidative stress of a myocardial infarction, OTC treatment leads to increased activity of other critical antioxidant enzymes, including superoxide dismutase and catalase. mdpi.com These findings demonstrate that the administration of OTC not only provides a substrate for a key enzyme but also supports the resilience and adaptive capacity of the broader antioxidant enzyme network in response to cellular stress.
Q & A
Q. What is the primary mechanism by which OTC enhances glutathione (GSH) synthesis in mammalian cells?
OTC acts as a cysteine prodrug, requiring transport via the sodium-coupled monocarboxylate transporter SLC5A8 (SMCT1) for cellular uptake. Once inside cells, OTC is hydrolyzed by 5-oxoprolinase to release cysteine, which serves as the rate-limiting precursor for GSH synthesis . Key experimental evidence includes:
- Electrophysiological studies in Xenopus laevis oocytes expressing SLC5A8 demonstrated Na+-dependent OTC transport (Kt = 104 μM) and inhibition by ibuprofen (IC50 = 17 μM) .
- In retinal pigment epithelial (RPE) cells, OTC increased intracellular GSH by 40–60% and reduced H2O2-induced apoptosis, effects abolished in Slc5a8<sup>-/-</sup> knockout models .
Q. What experimental models are validated for studying OTC transport kinetics?
- In vitro models :
- Xenopus laevis oocytes heterologously expressing SLC5A8 for electrophysiological characterization of transport kinetics .
- ARPE-19 (human RPE cell line) and primary murine RPE cells for oxidative stress assays .
- Ex vivo models :
- Organotypic brain slice cultures to evaluate OTC’s role in mitigating manganese-induced α-synuclein oligomerization .
Advanced Research Questions
Q. How do contradictory findings on OTC’s efficacy as a cysteine donor in neurons versus epithelial cells inform its therapeutic applications?
- Contradiction :
Q. What methodological considerations are critical for assessing OTC’s impact on oxidative stress in vitro?
- Oxidative stress induction : Use H2O2 at 25–50 μM for RPE cells; higher concentrations (≥100 μM) induce necrosis, confounding apoptosis measurements .
- GSH quantification : Employ LC-MS/MS for specificity or enzymatic assays (e.g., glutathione reductase recycling) with proper normalization to protein content .
- Controls : Include Slc5a8<sup>-/-</sup> cells and SLC5A8 inhibitors (e.g., ibuprofen) to confirm transporter-dependence .
Q. How does the Na+-activation kinetics of SLC5A8-mediated OTC transport influence bioavailability?
- Kinetic parameters : Na+-activation follows sigmoidal kinetics (Hill coefficient = 1.9 ± 0.1), indicating two Na<sup>+</sup> ions coordinate transport .
- Implications : Tissue microenvironments with low Na<sup>+</sup> (e.g., ischemic regions) may limit OTC uptake, necessitating dose adjustments or co-administration of Na<sup>+</sup> enhancers.
Methodological Insights
- Knockout validation : Use RT-PCR and functional uptake assays (e.g., [<sup>14</sup>C]-nicotinate competition) to confirm Slc5a8<sup>-/-</sup> phenotypes .
- Clinical translation : Phase I trials demonstrate OTC’s safety (70–100 mg/kg doses) and efficacy in reducing urinary oxalate (4.6 mg/g creatinine decrease) .
Controversies and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
